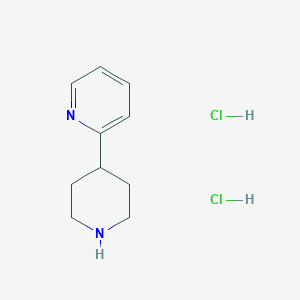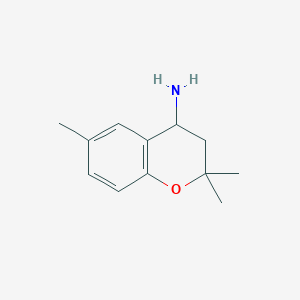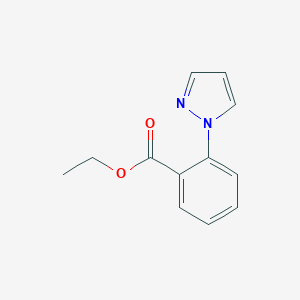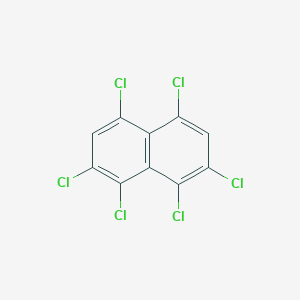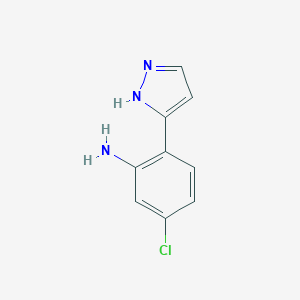
5-chloro-2-(1H-pyrazol-5-yl)aniline
Overview
Description
5-Chloro-2-(1H-pyrazol-5-yl)aniline, also known as 5-chloro-2-pyrazoline, is an organic compound that is used in various scientific research applications. It is an aromatic amine, which means that it contains an amine group that is attached to an aromatic ring. 5-chloro-2-pyrazoline is a colorless to yellowish solid that is soluble in water and other organic solvents. It is a versatile compound that can be used in a variety of research applications, including synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Luminescent Properties and Electroluminescence Application
5-Chloro-2-(1H-pyrazol-5-yl)aniline derivatives have been utilized in the development of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes demonstrate significant luminescence, covering a broad spectrum from blue to red light, making them promising for applications in organic light-emitting diodes (OLEDs). The incorporation of such complexes in OLEDs has shown excellent performance, with high external quantum efficiency (Vezzu et al., 2010).
Antimicrobial Activity
Compounds derived from this compound have been evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2013).
Corrosion Inhibition
Pyrazole derivatives, including those based on this compound, have been synthesized and studied for their inhibitory activity against the corrosion of steel in acidic environments. These studies have found that such compounds can effectively reduce the corrosion of mild steel, highlighting their potential as corrosion inhibitors (Chadli et al., 2020).
Synthesis and Structural Analysis
There have been extensive studies focusing on the synthesis and molecular structure investigations of various derivatives incorporating this compound. These studies involve X-ray crystallography, Hirshfeld, and DFT calculations to understand the intermolecular interactions and electronic properties of these compounds, which are crucial for applications in luminescence and pharmaceuticals (Shawish et al., 2021).
Cholinesterase Inhibition
Some novel compounds derived from this compound have been evaluated as cholinesterase inhibitors. These compounds have shown potential in inhibiting acetylcholinesterase and butyrylcholinesterase, which are important targets in treating neurodegenerative disorders like Alzheimer's disease (Gálvez et al., 2018).
Antiviral Activity
Derivatives of this compound have been synthesized and evaluated for their antiviral activity. These compounds have shown to interfere with the replication of respiratory syncytial virus (RSV) in vitro, indicating their potential as anti-RSV agents (Fioravanti et al., 2015).
Hydrogen-Bonded Molecular Chains
This compound derivatives have been shown to form hydrogen-bonded chains in crystal structures, demonstrating significant molecular interactions that can be pivotal in the design of advanced materials and pharmaceutical compounds (Trilleras et al., 2005).
Electronic Properties for Luminescence Applications
Pyrazolo[1,5-c]pyrrolo[1,2-a]quinazoline and pyrazolo[1,5-c]pyrido[1,2-a]quinazoline derivatives of this compound have been synthesized and characterized for their electronic and redox properties. These properties suggest their suitability for luminescence applications due to their absorption and emission spectra characteristics (Acosta et al., 2017).
Mechanism of Action
Mode of Action
It’s known that pyrazole derivatives can form pyrazolium ions, which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated . This suggests that 5-chloro-2-(1H-pyrazol-5-yl)aniline may interact with its targets in a similar manner.
properties
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7(8(11)5-6)9-3-4-12-13-9/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVRSBOGXTCMCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290544 | |
| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15463-66-8 | |
| Record name | 5-chloro-2-(1H-pyrazol-5-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40290544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




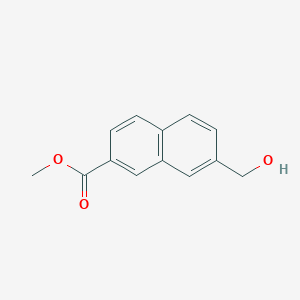


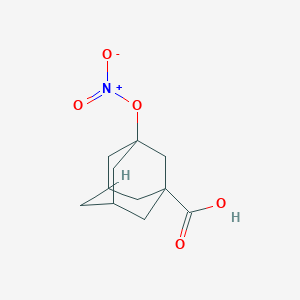
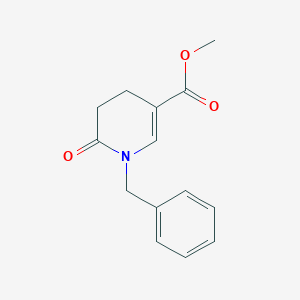

![(4R,6S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B173502.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B173505.png)
